
Econazole
Übersicht
Beschreibung
Econazol ist ein Antimykotikum, das zur Klasse der Imidazole gehört. Es wird hauptsächlich zur Behandlung verschiedener Pilzinfektionen eingesetzt, darunter Fußpilz, Tinea, Pityriasis versicolor, Ringwurm und Jock Juckreiz . Econazol wurde 1968 patentiert und 1974 für die medizinische Verwendung zugelassen . Es ist in verschiedenen Formen erhältlich, darunter Cremes und Sprays, und ist bekannt für seine breitgefächerte antimykotische Wirkung .
Wissenschaftliche Forschungsanwendungen
Econazol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: In der Chemie wird Econazol für seine Synthesewege und Reaktionsmechanismen untersucht. Forscher untersuchen seine chemischen Eigenschaften und mögliche Modifikationen, um seine Wirksamkeit zu verbessern.
Biologie: In der biologischen Forschung wird Econazol verwendet, um die Zellbiologie von Pilzen und die Mechanismen der Antimykotika-Resistenz zu untersuchen.
Medizin: Econazol wird in der medizinischen Forschung ausgiebig eingesetzt, um neue Antimykotika-Therapien zu entwickeln.
Industrie: In der pharmazeutischen Industrie wird Econazol zur Formulierung von topischen Antimykotika verwendet.
Wirkmechanismus
Econazol entfaltet seine antimykotische Wirkung durch Wechselwirkung mit 14-α-Demethylase, einem Cytochrom-P-450-Enzym, das für die Umwandlung von Lanosterol in Ergosterol notwendig ist. Ergosterol ist ein wesentlicher Bestandteil der Pilzzellmembran. Die Hemmung seiner Synthese führt zu einer erhöhten Zellpermeabilität, was zum Auslaufen von Zellinhalten führt und letztendlich zum Absterben der Pilzzellen . Econazol kann auch die RNA- und Proteinsynthese sowie den Lipidstoffwechsel beeinträchtigen .
Safety and Hazards
Zukünftige Richtungen
Econazole is used for the local treatment of fungal infections of the skin and mucous membranes . It is not approved for use by anyone younger than 12 years old . It is used to treat athlete’s foot (tinea pedis), jock itch (tinea cruris), and ringworm (tinea corporis). This compound topical is also used to treat tinea versicolor (a fungus that discolors the skin), and yeast infections of the skin .
Biochemische Analyse
Biochemical Properties
Econazole interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol . Ergosterol is an essential component of the fungal cell membrane, and inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents .
Cellular Effects
This compound has been shown to selectively induce cell death in NF1-homozygous mutant tumor cells . It inhibits mutant cell proliferation and induces apoptosis in xenograft models . This compound also blocks Ca2+ influx and stimulates endoplasmic reticulum (ER) Ca2+ release through the generation of mitochondrial reactive oxygen species (ROS), resulting in sustained depletion of ER Ca2+ stores, protein synthesis inhibition, and cell death .
Molecular Mechanism
The molecular mechanism of this compound involves the interaction with 14-α demethylase, a cytochrome P-450 enzyme, which is crucial for the synthesis of ergosterol . By inhibiting this enzyme, this compound prevents the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane and leading to cell death .
Temporal Effects in Laboratory Settings
This compound has been shown to eradicate starvation-induced tolerant bacterial populations within 24 or 96 hours when used in combination with conventional antibiotics . It causes dissipation of bacterial transmembrane proton motive force (PMF), leading to the death of the bacteria .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it’s known that the rate of elimination of similar azole antifungals is dose-dependent—the greater the dose, the longer the elimination half-life .
Metabolic Pathways
This compound’s primary metabolic pathway involves the inhibition of the enzyme 14-α demethylase, which is part of the ergosterol synthesis pathway . This inhibition disrupts the production of ergosterol, a key component of the fungal cell membrane .
Transport and Distribution
While specific details on the transport and distribution of this compound within cells and tissues are limited, it’s known that this compound, like other azole antifungals, can be distributed topically to treat local infections .
Subcellular Localization
This compound primarily targets the fungal cell membrane where it inhibits the enzyme 14-α demethylase, disrupting the synthesis of ergosterol . This suggests that this compound localizes at the site of ergosterol synthesis within the cell.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Econazol umfasst mehrere wichtige Schritte:
Alkylierung von Imidazol: Der Prozess beginnt mit der Alkylierung von Imidazol unter Verwendung von Bromoketon, das aus o,p-Dichloracetonphenon hergestellt wird. Diese Reaktion ergibt das Verschiebungsprodukt.
Reduktion: Die Ketongruppe im Verschiebungsprodukt wird dann unter Verwendung von Natriumborhydrid reduziert, was zum entsprechenden Alkohol führt.
Alkylierung: Der Alkoxid, der vom Alkohol abgeleitet ist, wird mit p-Chlorbenzylchlorid alkyliert, um Econazol zu erzeugen.
Industrielle Produktionsverfahren
Die industrielle Produktion von Econazol beinhaltet typischerweise die großtechnische Synthese unter Verwendung der oben genannten Synthesewege. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt .
Analyse Chemischer Reaktionen
Econazol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Econazol kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Die Reduktion von Econazol beinhaltet typischerweise die Umwandlung von Ketongruppen in Alkohole unter Verwendung von Reduktionsmitteln wie Natriumborhydrid.
Substitution: Econazol kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nukleophile.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Bromoketon, Natriumborhydrid und p-Chlorbenzylchlorid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die zur endgültigen Econazol-Verbindung führen .
Vergleich Mit ähnlichen Verbindungen
Econazol ist verwandt mit anderen Antimykotika wie Fluconazol, Ketoconazol, Itraconazol und Clotrimazol. Diese Verbindungen haben ähnliche Wirkungsmechanismen, unterscheiden sich aber in ihren chemischen Strukturen und spezifischen Anwendungen:
Fluconazol: Bekannt für seinen systemischen Einsatz zur Behandlung von Pilzinfektionen.
Ketoconazol: Sowohl topisch als auch systemisch eingesetzt, mit einem breiteren Wirkungsspektrum.
Itraconazol: Wirksam gegen eine Vielzahl von Pilzinfektionen, häufig bei systemischen Infektionen eingesetzt.
Clotrimazol: Häufig in topischen Formulierungen zur Behandlung von Hautinfektionen eingesetzt.
Econazol ist einzigartig in seinen spezifischen Strukturmerkmalen und seiner primären Verwendung in topischen Formulierungen zur Behandlung von Hautinfektionen .
Eigenschaften
IUPAC Name |
1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N2O/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21/h1-9,12,18H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZWWPYKPKIXLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68797-31-9 (nitrate), 24169-02-6 (nitrate salt/solvate) | |
| Record name | Econazole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027220479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2029872 | |
| Record name | Econazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Econazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015259 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.48e-03 g/L | |
| Record name | Econazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015259 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Econazole interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol. As ergosterol is an essential component of the fungal cell membrane, inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents. Econazole may also inhibit endogenous respiration, interact with membrane phospholipids, inhibit the transformation of yeasts to mycelial forms, inhibit purine uptake, and impair triglyceride and/or phospholipid biosynthesis. | |
| Record name | Econazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01127 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
27220-47-9 | |
| Record name | Econazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27220-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Econazole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027220479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Econazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01127 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | econazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187789 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Econazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Econazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.932 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ECONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z1Y2V4A7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Econazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015259 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Econazole?
A1: this compound is an imidazole antifungal agent that primarily targets the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). [] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting CYP51, this compound disrupts ergosterol synthesis, leading to membrane instability and ultimately fungal cell death. []
Q2: How does this compound impact intracellular calcium levels in cells?
A2: Research suggests that this compound can increase intracellular calcium levels ([Ca2+]i) through a two-pronged mechanism: stimulating Ca2+ influx from the extracellular space and promoting Ca2+ release from the endoplasmic reticulum (ER). [, , ] Importantly, this ER Ca2+ release appears to occur independently of phospholipase C activation. [, ] Conversely, this compound also exhibits a potent blocking effect on store-operated Ca2+ entry, a mechanism that replenishes ER Ca2+ stores. [, ]
Q3: Can this compound impact the efficacy of other drugs?
A3: this compound has been shown to reverse Adriamycin resistance in breast cancer cells by inhibiting the PI3K/AKT signaling pathway. [] This finding highlights its potential as an adjuvant therapy to enhance the efficacy of existing anticancer drugs.
Q4: Does this compound impact mitochondrial function?
A4: Studies have shown that this compound can induce mitochondrial reactive oxygen species (ROS) production. [] This effect on mitochondrial ROS generation plays a crucial role in this compound-induced cell death, particularly in cancer cells.
Q5: Does this compound affect bacterial cells?
A5: While primarily known for its antifungal properties, this compound displays promising antibacterial activity, particularly against tolerant bacteria. [, ] It achieves this by disrupting the bacterial transmembrane proton motive force (PMF), ultimately leading to bacterial cell death. [, ] Notably, this compound demonstrates synergy with conventional antibiotics like ceftazidime, effectively eradicating tolerant bacterial populations both in vitro and in vivo. [, ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C18H15Cl3N2O, and its molecular weight is 371.67 g/mol.
Q7: What is known about the stability of this compound?
A7: this compound nitrate ophthalmic ointment in a 1% concentration demonstrated stability when stored in dark containers, with an estimated expiration date of 2.19 years. [] This highlights the importance of packaging and storage conditions in maintaining drug stability.
Q8: How can the solubility of this compound be enhanced?
A8: Studies show that incorporating cyclodextrins like HP-α-CD and HP-β-CD significantly improves the solubility of this compound nitrate. [] This increased solubility can enhance drug delivery, especially in topical applications. Additionally, combining non-ionic surfactants like Tween® 80 and Solutol®HS 15 with phospholipids like Lipoid 75® also demonstrably improves this compound nitrate solubility in water. []
Q9: Can this compound be incorporated into textiles for therapeutic purposes?
A9: Research has successfully incorporated this compound-loaded microparticles onto textiles using Dermotex technology. [] This innovative approach aims to achieve a more controlled drug release, potentially improving patient compliance by reducing application frequency.
Q10: Does this compound possess catalytic properties?
A10: this compound itself is not known to exhibit significant catalytic properties. Its primary mode of action relies on binding and inhibiting specific target enzymes, mainly CYP51 in fungi and PI3K/AKT in certain cancer cells.
Q11: How does the structure of this compound relate to its activity?
A11: While specific SAR studies on this compound were not included in the provided research, it is well established that modifications to the imidazole ring and its substituents can significantly impact antifungal activity, potency, and selectivity.
Q12: What strategies can improve the stability and bioavailability of this compound?
A12: Formulating this compound as a liposomal gel has been shown to enhance its accumulation in the skin compared to cream formulations. [] This suggests that liposomes may serve as effective carriers for topical drug delivery of this compound.
Q13: What is the metabolic fate of this compound in humans?
A13: Following oral administration, this compound undergoes extensive metabolism, primarily involving oxidation of the imidazole ring carbons. [] This is followed by O-dealkylation and subsequent conjugation of the resulting alcohols, likely with glucuronic acid, before excretion. []
Q14: How does the pharmacokinetics of this compound differ based on application route?
A14: Following topical application of this compound nitrate cream, the drug accumulates in the stratum corneum, achieving levels significantly exceeding the minimum inhibitory concentrations for various fungi for up to 7 days. [] This sustained presence in the stratum corneum contributes to its long-lasting antifungal activity.
Q15: How effective is this compound in treating tinea pedis?
A15: Clinical trials demonstrate that a 1% this compound nitrate topical foam effectively treats tinea pedis, exhibiting superiority over vehicle foam in achieving complete cure, mycological cure, and effective treatment. [, ] Furthermore, this compound foam significantly reduced itch compared to ketoconazole cream, improving quality of life in patients with interdigital tinea pedis. [, ]
Q16: Does this compound show efficacy against multi-drug resistant tuberculosis?
A16: In vivo studies using a mouse model infected with a multidrug-resistant Mycobacterium tuberculosis strain revealed that this compound significantly reduced bacterial load in both the lungs and spleen. [] Combining this compound with Moxifloxacin resulted in an additive effect, highlighting its potential in managing drug-resistant tuberculosis.
Q17: Are there any novel drug delivery systems for this compound?
A17: Beyond traditional creams and ointments, researchers are exploring novel delivery systems for this compound, including liposomal gels [] and microparticle-loaded textiles, [] to enhance its efficacy and patient compliance.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-cyclohexyl-3-(4-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B349551.png)
![5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B349552.png)
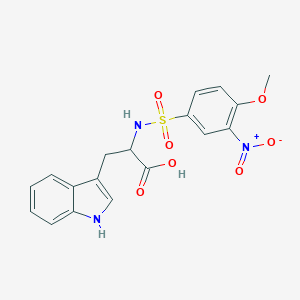
![6-(Carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B349574.png)
![7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one](/img/structure/B349576.png)
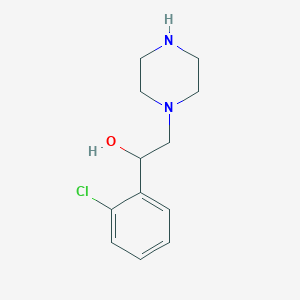
![N-[3-(dimethylamino)propyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)-2,6-dimethylbenzenesulfonamide](/img/structure/B349584.png)
![2-[4-Ethoxy-3-(4-morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B349589.png)
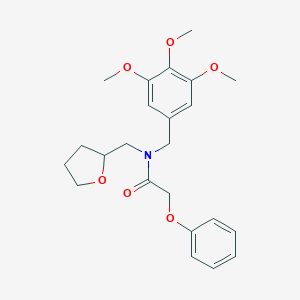
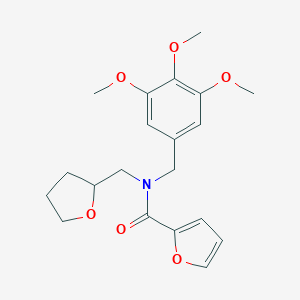
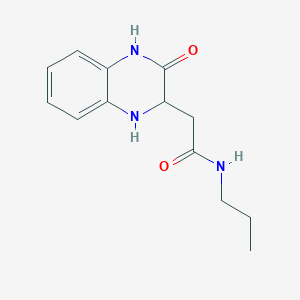
![{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B349615.png)
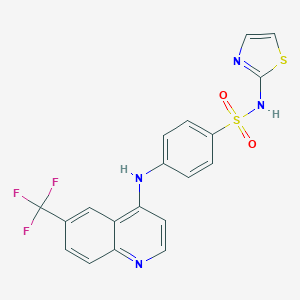
![2,3,5-trimethyl-6-[3-(4-morpholinyl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B349622.png)
